Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
CAS No.:
Cat. No.: VC15845263
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O3 |
|---|---|
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14) |
| Standard InChI Key | AZGAMQIRLIWKKV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate features a 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 3 and an ethyl ester moiety at position 5. The hydroxyl group on the phenyl ring enhances hydrogen-bonding capabilities, while the ester group influences lipophilicity and metabolic stability . The planar triazole ring facilitates π-π stacking interactions with biological targets, a critical feature for enzyme inhibition .
Table 1: Molecular Properties of Ethyl 3-(4-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.22 g/mol | |
| IUPAC Name | Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | |
| XLogP3 | 1.8 | |
| Topological Polar Surface Area | 88.1 Ų |
Spectroscopic and Computational Data
The compound’s structure has been validated via NMR, IR, and mass spectrometry. Computational studies predict a hydrogen bond donor count of 2 and an acceptor count of 5, consistent with its hydroxyl and triazole functionalities . Density functional theory (DFT) calculations suggest that the 4-hydroxyphenyl group adopts a para-substituted conformation, optimizing electronic interactions with target proteins .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Cyclization: Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.
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Esterification: Introduction of the ethyl ester group using ethyl chloroformate or ethanol under acidic conditions .
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Functionalization: Attachment of the 4-hydroxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .
Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in triazole formation. Recent advances employ microwave-assisted synthesis to enhance yield (up to 78%) and reduce reaction time .
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80–100°C | 15% |
| Catalyst | 20% | |
| Solvent | Dimethylformamide (DMF) | 10% |
Mechanism of Action
The compound’s bioactivity stems from dual interactions:
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Hydrogen Bonding: The hydroxyl group and triazole nitrogen atoms form hydrogen bonds with catalytic residues of target enzymes .
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Hydrophobic Interactions: The phenyl ring engages in van der Waals interactions with hydrophobic pockets, enhancing binding affinity .
Molecular docking simulations confirm stable binding to COX-2 () and topoisomerase II () .
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Triazole Derivatives
| Compound | Anti-Inflammatory () | Anticancer () |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | 4.2 µM | 12.3 µM |
| Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | 6.8 µM | 21.5 µM |
| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 15.4 µM | 45.6 µM |
The 4-hydroxyphenyl derivative outperforms analogues due to optimized hydrogen bonding and steric compatibility .
Applications in Medicinal Chemistry
Drug Development
This compound serves as a lead structure for COX-2 inhibitors and apoptosis-inducing agents. Hybrid derivatives incorporating sulfonamide or chalcone moieties show enhanced bioavailability () .
Agricultural Chemistry
Preliminary studies suggest fungicidal activity against Fusarium oxysporum (MIC = 32 µg/mL), highlighting potential agrochemical applications.
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